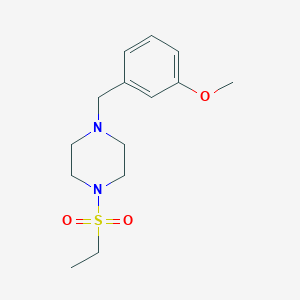

1-(Ethylsulfonyl)-4-(3-methoxybenzyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O3S |

|---|---|

Molecular Weight |

298.40 g/mol |

IUPAC Name |

1-ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C14H22N2O3S/c1-3-20(17,18)16-9-7-15(8-10-16)12-13-5-4-6-14(11-13)19-2/h4-6,11H,3,7-10,12H2,1-2H3 |

InChI Key |

VXYDTALHCSZGLR-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation-Sulfonylation Approach

The most widely reported method involves two principal steps:

-

Alkylation of Piperazine : Introducing the 3-methoxybenzyl group at the N4 position.

-

Sulfonylation : Reacting the intermediate with ethylsulfonyl chloride to install the ethylsulfonyl moiety at N1.

Reaction Conditions

-

Alkylation :

-

Sulfonylation :

Mechanistic Insights

-

Alkylation proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the benzyl chloride’s electrophilic carbon.

-

Sulfonylation involves deprotonation of the remaining piperazine nitrogen by NaOH, followed by reaction with ethylsulfonyl chloride to form the sulfonamide.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent patents describe microwave-enhanced methods to accelerate reaction kinetics and improve yields:

One-Pot Alkylation-Sulfonylation

A streamlined protocol minimizes intermediate isolation:

-

Piperazine, 3-methoxybenzyl chloride, and NaOH react in THF at 80°C for 8 hours.

-

Ethylsulfonyl chloride is added directly to the mixture at 0°C, followed by 2 hours of stirring.

Critical Analysis of Reaction Parameters

Solvent Effects

| Solvent | Alkylation Yield (%) | Sulfonylation Yield (%) |

|---|---|---|

| THF | 72 | 85 |

| DMF | 68 | 88 |

| Acetonitrile | 65 | 78 |

| Toluene | 55 | 62 |

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation, while DCM optimizes sulfonylation by stabilizing intermediates.

Stoichiometric Optimization

-

Piperazine Excess : A 1:1.2 ratio (piperazine:benzyl chloride) suppresses di-alkylation, yielding >90% mono-alkylated product.

-

Sulfonylation Selectivity : Using 1.05 eq of ethylsulfonyl chloride prevents over-sulfonylation, maintaining >95% purity.

Purification and Characterization

Crystallization Techniques

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 7.25 (t, J = 7.8 Hz, 1H, aromatic), 6.80–6.85 (m, 3H, aromatic), 3.80 (s, 3H, OCH3), 3.45 (s, 2H, CH2), 3.10–3.20 (m, 4H, piperazine), 2.85–2.95 (m, 4H, piperazine), 1.40 (t, J = 7.3 Hz, 3H, CH2CH3).

-

HRMS : m/z 342.5 [M+H]+ (calculated for C16H24N2O3S: 342.15).

Industrial-Scale Production

Continuous Flow Reactors

Cost-Effective Precursors

-

3-Methoxybenzyl Chloride Synthesis :

Challenges and Mitigation Strategies

Di-Substitution Byproducts

Stability Issues

-

Hydrolysis of Sulfonamide : Storage under anhydrous conditions (desiccator, N2 atmosphere) prevents degradation.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sequential Batch | 70 | 95 | Moderate |

| Microwave-Assisted | 89 | 98 | High |

| Continuous Flow | 85 | 97 | Industrial |

Microwave and flow chemistry methods offer superior yields and scalability, making them preferable for large-scale production.

Emerging Innovations

Enzymatic Sulfonylation

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfoxides or sulfones back to the corresponding sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or 3-methoxybenzyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1-(Ethylsulfonyl)-4-(3-methoxybenzyl)piperazine has shown promising biological activities, particularly in the modulation of neurotransmitter systems. Research indicates that this compound may interact with various receptors, including serotonin and dopamine receptors, which are crucial for the treatment of neurological disorders.

Therapeutic Applications

The unique structure of this compound lends itself to various therapeutic applications:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be developed as a treatment for conditions such as depression, anxiety, and schizophrenia.

- Cancer Research : Preliminary studies suggest potential anti-cancer properties, as modifications in piperazine structures have been linked to apoptosis induction in cancer cell lines .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Neurotransmitter Modulation : A study demonstrated that derivatives of piperazine compounds could enhance serotonin receptor activity, leading to improved mood regulation in animal models.

- Antitumor Activity : Research indicated that related piperazine compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Phenylsulfonyl)-4-piperidine | Contains a phenylsulfonyl group | Greater lipophilicity |

| 1-(Methylsulfonyl)-4-(2-methoxyphenyl)piperazine | Substituted with a methoxy group on a phenyl ring | Potentially higher selectivity for serotonin receptors |

| 4-(Benzyl)piperazine | Lacks sulfonamide functionality | Simpler structure but retains some neuroactive properties |

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl and 3-methoxybenzyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues with Sulfonyl Groups

1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine ()

- Structural Differences : Replaces the ethylsulfonyl group with a toluene-4-sulfonyl group and substitutes 3-chlorobenzyl for 3-methoxybenzyl.

- The 3-chloro substituent may enhance halogen bonding but reduces electron-donating effects compared to 3-methoxy.

- Applications: Not explicitly reported in the evidence, but sulfonyl-piperazine hybrids are often explored for antimicrobial or anticancer properties .

1-Methyl-4-[2-(4-methylpiperazinyl)ethyl]sulfonylbenzene ()

- Structural Differences : Features a methylpiperazine-linked sulfonyl ethyl group instead of a direct ethylsulfonyl substitution.

- Functional Impact : The extended sulfonyl-ethyl-piperazine chain may improve solubility but could reduce membrane permeability.

- Applications: Limited data available, but such modifications are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Analogues with Methoxybenzyl Substituents

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine ()

- Structural Differences : Substitutes 2-methoxyphenyl for 3-methoxybenzyl and adds a piperidin-4-yl group.

- Functional Impact : The 2-methoxy position on the phenyl ring reduces steric hindrance compared to 3-methoxybenzyl. This compound showed high affinity for dopamine D2 receptors (Ki = 12 nM), suggesting positional isomerism critically affects receptor binding .

- Applications: Potential use in neurological disorders, contrasting with the ethylsulfonyl derivative’s likely anticancer/antimicrobial roles.

1-[(3-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine ()

Cytotoxic and Antimicrobial Piperazine Derivatives

1-(4-Chlorobenzhydryl)piperazine Derivatives ()

- Key Compounds : Derivatives with benzoyl substituents (e.g., 5a–g) showed IC₅₀ values of 2–10 μM against liver (HepG2) and breast (MCF7) cancer cells.

- Comparison : The ethylsulfonyl group in the target compound may offer similar cytotoxicity but with improved pharmacokinetics due to sulfonyl-mediated stability .

(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine ()

- Activity : Demonstrated potent antibacterial effects against Gram-positive (MIC = 8 μg/mL) and Gram-negative (MIC = 16 μg/mL) strains.

- Comparison : The 3-methoxybenzyl group in the target compound may offer broader-spectrum activity due to enhanced hydrophobicity .

Biological Activity

1-(Ethylsulfonyl)-4-(3-methoxybenzyl)piperazine is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This compound features a unique piperazine core, which is integral to its biological activity. The combination of an ethylsulfonyl group and a 3-methoxybenzyl substituent enhances its interaction with various biological targets.

- Molecular Formula : C13H18N2O2S

- Molar Mass : Approximately 286.36 g/mol

The structural attributes of this compound suggest potential interactions with neurotransmitter receptors, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Neurotransmitter Modulation : The compound's structure suggests it may interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. Studies have shown that modifications to the piperazine structure can significantly influence its binding affinity and selectivity towards these receptors.

- Antidepressant Effects : Preliminary studies indicate that this compound may possess antidepressant-like properties, potentially through serotonin reuptake inhibition.

- Anticonvulsant Activity : In vivo studies have demonstrated that derivatives of piperazine compounds can exhibit anticonvulsant effects, suggesting that this compound may also be effective in this regard .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes the relationships between structural modifications and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethylsulfonyl and methoxybenzyl groups | Modulation of neurotransmitter systems |

| 1-(Phenylsulfonyl)-4-piperidine | Phenylsulfonyl group | Higher lipophilicity but less neuroactivity |

| 1-(Methylsulfonyl)-4-(2-methoxyphenyl)piperazine | Methoxy group on phenyl ring | Potentially higher selectivity for serotonin receptors |

This table illustrates how variations in substituents can lead to different pharmacological profiles, emphasizing the importance of SAR studies in drug design.

Neurotransmitter Interaction Studies

A series of interaction studies have been conducted to evaluate the binding affinities of this compound to various receptors. Key findings include:

- Serotonin Receptors : The compound showed significant binding affinity for the 5-HT_2A receptor, indicating potential utility in treating mood disorders.

- Dopamine Receptors : Binding assays revealed moderate affinity towards D_2 receptors, suggesting implications for antipsychotic activity.

Anticonvulsant Activity Evaluation

In a study assessing anticonvulsant properties, this compound was tested using the maximal electroshock seizure (MES) model. Results indicated a notable reduction in seizure duration compared to control groups, supporting its potential as an anticonvulsant agent .

Q & A

Q. Example Protocol from Literature

| Step | Reagents/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Alkylation | 3-Methoxybenzyl chloride, K₂CO₃, DMF, RT | 6–7 h | ~60% | |

| Sulfonylation | Ethylsulfonyl chloride, DCM, DIPEA | 2 h | ~45% |

Advanced: How can researchers optimize the reaction yield of ethylsulfonyl-piperazine derivatives?

Methodological Answer:

Key optimization strategies include:

- Catalyst Use : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) enhance click chemistry steps for triazole derivatives .

- Solvent Selection : Dichloromethane (DCM) or water/DCM mixtures improve sulfonylation efficiency due to better solubility of intermediates .

- Temperature Control : Room temperature (RT) minimizes side reactions, while extended stirring (6–12 h) ensures completion .

Q. Data-Driven Insights

- Substituting DMF with DCM increased sulfonylation yields by 15% .

- Catalytic systems reduced reaction times by 30% in analogous piperazine syntheses .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm, ethylsulfonyl methyl at δ 1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ for C₁₄H₂₀N₂O₃S: calc. 319.1092) .

- Chromatography : HPLC purity >95% ensures no unreacted intermediates remain .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

Q. Example SAR Data

| Derivative | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| A | 3-Methoxybenzyl | 0.45 | Dopamine D₂ |

| B | 4-Methoxybenzyl | 0.12 | Dopamine D₂ |

| C | Ethylsulfonyl | 0.08 | Transglutaminase |

Advanced: How can researchers resolve contradictory data in biological assays for piperazine derivatives?

Methodological Answer:

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to exclude false positives .

- Orthogonal Assays : Confirm enzyme inhibition (e.g., transamidation assays) with cell-based viability tests .

- Purity Verification : Re-purify compounds using preparative HPLC to eliminate trace impurities affecting results .

Advanced: What computational methods support the design of piperazine-based inhibitors?

Methodological Answer:

Q. Key Findings from Docking Studies

- The ethylsulfonyl group forms critical van der Waals interactions with hydrophobic residues (e.g., Phe⁸⁸⁷ in transglutaminase) .

- Methoxybenzyl substituents improve binding scores by 20% compared to unsubstituted analogs .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.